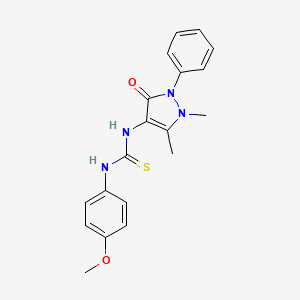

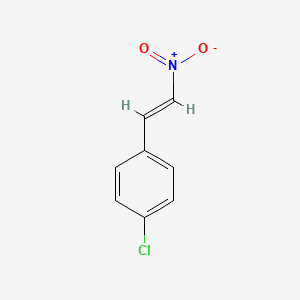

![molecular formula C7H9NS B1352387 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine CAS No. 54903-50-3](/img/structure/B1352387.png)

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

Overview

Description

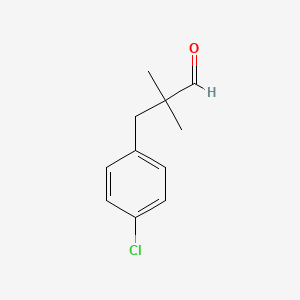

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine is an off-white to cream powder . It is used as an intermediate for Active Pharmaceutical Ingredients (APIs) such as Clopidogrel and Prasugrel .

Molecular Structure Analysis

The molecular formula of this compound is C7H9NS . It appears as a white to light yellow to light orange powder or crystal .Physical And Chemical Properties Analysis

This compound has a melting point range of 226.0 to 230.0 °C . It is soluble in water .Scientific Research Applications

Synthesis and Biological Activity

4,5,6,7-Tetrahydrothieno pyridine is a significant heterocyclic nucleus. Its derivatives have been synthesized and evaluated for various biological activities, showing potent results in different models and being considered as lead molecules for future drug development. A review spanning 20 years highlights the role of this core in synthesizing drug or drug intermediates, emphasizing synthetic schemes and biological activities of various analogs (Sangshetti et al., 2014).

Synthesis of Key Intermediates

4,5,6,7-Tetrahydrothieno pyridine hydrochloride has been used to synthesize key intermediates like 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, an essential component of Prasugrel, a new antithrombotic drug. This synthesis involves alkylation, oxidation, and deprotection reactions, achieving a 67% yield over three steps (Pan Xian-hua, 2011).

Anticancer Activity

4,5,6,7-Tetrahydrothieno-pyridine (THTP) is utilized in multiple pharmacological fields, including anticancer activities. Studies show that fusing other nuclei like benzene, indole, oxadiazole, and triazole rings to the THTP nucleus enhances its pharmacological activities (Rao et al., 2018).

Inhibition of TNF-α Production

Novel derivatives of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine have been synthesized and evaluated for their ability to inhibit lipopolysaccharide-stimulated production of TNF-α in rat whole blood, with several compounds exhibiting potent inhibitory activity (Fujita et al., 2002).

Complement Inhibition Activity

A series of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives have been synthesized and evaluated for their activity in inhibiting human complement (classical pathway) and intrinsic haemolytic activity. These analogues showed improved inhibitory activity and non-cytotoxicity to human cell lines (Master et al., 2008).

Inhibitors of Nitric Oxide Synthase

Compounds based on 5-substituted 7-amino-4,5-tetrahydrothieno[2,3-c]pyridines and 6-substituted 4-amino-6,7-dihydrothieno[3,2-c]pyridines have been found to be potent inhibitors of inducible and neuronal nitric oxide synthase, with selectivity and potency modulated by substituent variation (Beaton et al., 2001).

Glucose-6-Phosphatase Inhibition

Potent glucose-6-phosphatase catalytic site inhibitorsbased on substituted 4,5,6,7-tetrahydrothieno[3,2-c]- and -[2,3-c]pyridines have been discovered. These compounds, optimized through solution phase combinatorial synthesis, demonstrate IC50 values as low as 140 nM, indicating their effectiveness in inhibiting this enzyme (Madsen et al., 2000).

Anti-platelet Aggregation Activities

Novel derivatives of this compound have been synthesized, characterized, and evaluated for their in vivo anti-platelet aggregation activities. A 3D-QSAR study performed on these compounds provided useful guidelines for designing new anti-platelet thienopyridines (Cheng et al., 2008).

Domino Reactions for Synthesis

Tetrahydrothieno[3,2-с]pyridines undergo domino reactions with activated alkynes, yielding tetrahydrothieno[2,3-d]azocines. These reactions demonstrate the versatility of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines in chemical synthesis (Voskressensky et al., 2014).

Antitubulin Agents

Novel compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold have been synthesized and evaluated for their antiproliferative activity on cancer cell lines. These compounds, particularly derivatives 3a and 3b, showed potent anticancer properties, inhibiting tubulin polymerization and inducing apoptotic cell death in cancer cells (Romagnoli et al., 2020).

Novel Heterocyclic Systems

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine derivatives have been utilized to synthesize novel heterocyclic systems like pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related fused 1,2,4-triazolo and 1,3,4-thiadiazolo-derivatives, demonstrating the compound's utility in constructing diverse heterocyclic structures (Ahmed, 2002).

Antimicrobial Activity

N-substituted-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives have been synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The introduction of chiral residues resulted in greater antimicrobial potency for the (R)-enantiomers against Gram-positive bacteria, suggesting potential for further development (Rossetti et al., 2019).

Synthesis of Ticlopidine

A novel synthetic approach for ticlopidine, a potent thienopyridine anti-platelet aggregation drug, has been developed. This method provides ticlopidine in 60% overall yield from thiophene, with advantages for large-scale synthesis and environmentally acceptable procedures. Additionally, this compound, a key precursor for synthesizing various bioactive compounds, is obtained in 62% overall yield via this approach (Faisal et al., 2020).

Anticonvulsant Activities

7-Phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives containing triazole and other heterocycle substituents have shown significant anticonvulsant activity. Compound 6c, in particular, demonstrated better safety and efficacy in anticonvulsant tests compared to some clinical drugs, indicating potential for further development as anticonvulsant agents (Wang et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

It has been used as a key intermediate in the synthesis of various bioactive compounds . For instance, it has been used in the synthesis of derivatives that act as inhibitors for the Epidermal Growth Factor Receptor (EGFR) L858R/T790M kinase, which plays a crucial role in non-small cell lung cancer .

Mode of Action

For example, aminopyrimidine derivatives with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine side chains have been designed to inhibit EGFR L858R/T790M kinase, thereby potentially overcoming drug resistance in non-small cell lung cancer .

Biochemical Pathways

For instance, derivatives of this compound have been shown to cause a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle .

Result of Action

For example, derivatives of this compound have been shown to cause a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the G0/G1 phase) .

Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of platelet aggregation. It interacts with enzymes such as cytochrome P450, which metabolizes it into active metabolites . These metabolites then inhibit the P2Y12 ADP receptor on platelets, preventing blood clot formation. The compound’s interaction with cytochrome P450 is essential for its conversion into active forms that exert therapeutic effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting platelet aggregation, which is critical in preventing thrombotic events . Additionally, it affects cell signaling pathways by blocking the P2Y12 ADP receptor, leading to reduced platelet activation and aggregation. This inhibition also impacts gene expression related to platelet function and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the P2Y12 ADP receptor on platelets. This binding prevents ADP from activating the receptor, thereby inhibiting platelet aggregation. The compound also undergoes biotransformation by cytochrome P450 enzymes, which convert it into active metabolites that further inhibit platelet function . These interactions result in enzyme inhibition and changes in gene expression related to platelet activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is stable when stored in dark, inert atmospheres at temperatures between 2-8°C . Over time, its active metabolites continue to inhibit platelet aggregation, with long-term effects observed in both in vitro and in vivo studies . These studies have shown sustained inhibition of platelet function, which is crucial for its therapeutic efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits platelet aggregation without significant adverse effects . At higher doses, toxic effects such as bleeding and gastrointestinal disturbances have been observed . These threshold effects highlight the importance of dosage optimization in clinical settings to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion by cytochrome P450 enzymes into active metabolites . These metabolites then inhibit the P2Y12 ADP receptor on platelets, preventing aggregation. The compound’s metabolism also affects metabolic flux and metabolite levels, contributing to its overall pharmacological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific tissues, particularly in the cardiovascular system where it exerts its antiplatelet effects . The compound’s distribution is crucial for its therapeutic action and effectiveness.

Subcellular Localization

The subcellular localization of this compound is primarily within platelets, where it inhibits the P2Y12 ADP receptor. This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its site of action. The specific compartmentalization within platelets is essential for its inhibitory effects on platelet aggregation and function.

Properties

IUPAC Name |

4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-3-8-5-6-2-4-9-7(1)6/h2,4,8H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUWOLDNYOTRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203414 | |

| Record name | 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54903-50-3 | |

| Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54903-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5,6,7-TETRAHYDROTHIENO(3,2-C)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3AKK727FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine relate to its biological activity, particularly as an antiplatelet agent?

A1: The presence of the this compound core is crucial for the antiplatelet activity observed in several derivatives. Modifications to this core structure can significantly impact potency and selectivity. For instance, introducing specific substituents, such as a 2-chlorobenzyl group at the 5-position, as seen in Ticlopidine, results in potent inhibition of platelet aggregation. [ [] ] Further research has shown that the presence of a central amide linkage, a secondary amine, and (R)-configuration at the 4-position of the core are key factors for potent inhibition of Hedgehog acyltransferase (HHAT). [ [] ]

Q2: Are there other biological activities associated with this compound derivatives besides antiplatelet effects?

A2: Yes, research has demonstrated that certain derivatives exhibit inhibitory activity against phenylethanolamine N-methyltransferase. [ [] ] Additionally, some analogues show promising complement inhibition activity without exhibiting haemolytic activity or cytotoxicity in human cell lines. [ [] ]

Q3: Can you elaborate on the role of chirality in the biological activity of this compound derivatives?

A3: Chirality plays a significant role. Research on HHAT inhibitors showed that the (R)-configuration at the 4-position of the tetrahydrothieno[3,2-c]pyridine core is crucial for potent inhibitory activity. [ [] ] This highlights the importance of stereochemistry in optimizing the biological activity of these compounds.

Q4: How does Ticlopidine, a derivative of this compound, interact with its target to exert its antiplatelet effects?

A4: While the exact mechanism remains unclear, studies suggest that Ticlopidine does not primarily rely on elevated cAMP levels or prostaglandin synthesis for its antiplatelet action. [ [] ] Unlike some antiplatelet agents, its inhibitory effect on ADP-induced aggregation is not reversed by adenylate cyclase inhibitors. [ [] ] This suggests a unique mechanism that warrants further investigation.

Q5: How does Prasugrel, another derivative, exert its antiplatelet effects?

A5: Prasugrel functions as a prodrug that is metabolized in vivo to its active form. This active metabolite inhibits platelet aggregation and activation. The biotransformation process involves ester bond hydrolysis followed by cytochrome P450-mediated metabolism. [ [] ]

Q6: What is the role of human carboxylesterases in the metabolism of Prasugrel?

A6: Human carboxylesterases, particularly hCE1 and hCE2, play a crucial role in the conversion of Prasugrel to its active metabolite. hCE2 exhibits significantly higher efficiency than hCE1 in hydrolyzing Prasugrel. [ [] ]

Q7: What is the contribution of the intestine to the formation of Prasugrel's active metabolite?

A7: The intestine plays a significant role in the conversion of Prasugrel to its active metabolite, comparable to the liver's contribution. Studies in dogs revealed that the intestine converts a substantial amount of Prasugrel to the active metabolite, highlighting its importance in the drug's overall pharmacokinetic profile. [ [] ]

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula is C7H9NS, and the molecular weight is 139.22 g/mol.

Q9: What are some key synthetic approaches for producing this compound derivatives?

A9: Several methods exist, including:

- Modified Pictet-Spengler reaction: This approach involves the condensation of 2-(2-thienyl)ethylamine with a carbonyl compound, followed by cyclization. [ [, ] ]

- Multicomponent synthesis using 2-chlorophenyl zinc bromide: This method facilitates the construction of the benzylamine core found in Ticlopidine and related derivatives. [ [] ]

- Nucleophilic substitution reactions: Starting from readily available materials like (R)-2-chloromandelic acid, a series of transformations involving methyl esterification, sulfonylation, and nucleophilic substitution can lead to the desired products, exemplified by the synthesis of Clopidogrel hydrogen sulfate. [ [] ]

Q10: What strategies can improve the stability, solubility, or bioavailability of this compound derivatives?

A10: Formulating these compounds as specific salts, such as hydrochloride or maleate salts, has demonstrated improved stability and oral absorption. [ [] ] For example, Prasugrel hydrochloride acetic acid solvate exhibits enhanced stability and solubility compared to Prasugrel hydrochloride. [ [] ]

Q11: What analytical techniques are commonly employed for characterizing and quantifying this compound and its derivatives?

A11: Various methods are used, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

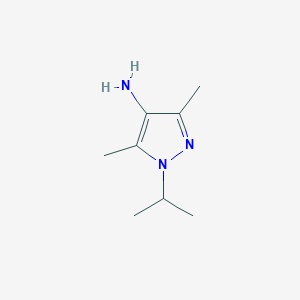

![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B1352319.png)